BenchChemオンラインストアへようこそ!

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide

RAF kinase inhibition fluorine substitution isonicotinamide SAR

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide (CAS 1907948-87-1), also catalogued as N-(5-Fluoropyridin-2-yl)isonicotinamide, is a synthetic small-molecule pyridine carboxamide with the molecular formula C11H8FN3O and a molecular weight of 217.20 g/mol. It belongs to the class of 4-pyridyl (isonicotinamide) derivatives bearing a 5-fluoro substituent on the 2-aminopyridine ring.

Molecular Formula C11H8FN3O
Molecular Weight 217.203
CAS No. 1907948-87-1
Cat. No. B2601512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide
CAS1907948-87-1
Molecular FormulaC11H8FN3O
Molecular Weight217.203
Structural Identifiers
SMILESC1=CC(=NC=C1F)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C11H8FN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-7H,(H,14,15,16)
InChIKeyXRWIISSFGXAAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide (CAS 1907948-87-1): Baseline Identity for Procurement Decisions


N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide (CAS 1907948-87-1), also catalogued as N-(5-Fluoropyridin-2-yl)isonicotinamide, is a synthetic small-molecule pyridine carboxamide with the molecular formula C11H8FN3O and a molecular weight of 217.20 g/mol [1]. It belongs to the class of 4-pyridyl (isonicotinamide) derivatives bearing a 5-fluoro substituent on the 2-aminopyridine ring. The compound is commercially available as a research chemical from multiple suppliers at purities up to 98% . While it serves as a versatile building block in medicinal chemistry, publicly reported primary biological data for this specific compound remain sparse, and its differentiation must be evaluated primarily through structural class comparisons and its role as an intermediate in the synthesis of pharmacologically active molecules [2].

Why N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide Cannot Be Simply Replaced by Generic Pyridine Carboxamide Analogs


The 5-fluoro substitution on the pyridin-2-yl ring and the isonicotinamide (4-pyridyl) carboxamide scaffold confer distinct electronic and steric properties that are not replicated by unsubstituted, chloro-, or methyl- analogs. Fluorine's strong electron-withdrawing effect alters the pKa of the adjacent amine and modulates hydrogen-bonding capacity, while its small van der Waals radius permits metabolic shielding without steric penalty [1]. In series of pyridyl isonicotinamide kinase inhibitors, the 5-fluoro-2-pyridyl motif has been specifically claimed to enhance binding affinity and selectivity for RAF kinase over closely related kinases, compared to non-fluorinated or differently substituted analogs [2]. Generic substitution of the 5-fluoro group or the 4-pyridyl carboxamide regioisomer would therefore risk loss of target engagement, altered pharmacokinetics, or synthetic incompatibility in downstream derivatization pathways.

Quantitative Differentiation Evidence for N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide Relative to In-Class and Structural Analogs


Fluorine-Induced Electronic Modulation Enhances Binding Affinity in Pyridyl Isonicotinamide RAF Kinase Inhibitors Relative to Non-Fluorinated Analogs

In a series of pyridyl isonicotinamide derivatives claimed as RAF kinase inhibitors (WO 2016/038581 A1), the 5-fluoro-2-pyridyl motif is explicitly incorporated into key structures, whereas the patent also exemplifies non-fluorinated, chloro, and methyl analogs. While exact IC50 values for this specific compound are not publicly disclosed in the patent highlight, the structural inclusion of the 5-fluoro-2-pyridyl group in the most potent exemplified compounds suggests that fluorine substitution provides a measurable gain in biochemical potency compared to hydrogen, chloro, or methyl substituents at the 5-position [1]. This is consistent with the well-established role of fluorine in enhancing ligand-protein interactions through dipole effects and desolvation penalties [2].

RAF kinase inhibition fluorine substitution isonicotinamide SAR

Metabolic Stability Advantage of 5-Fluoropyridyl Group Over Non-Halogenated Pyridyl Analogs: Class-Level Inference

The 5-fluoro substituent on the pyridine ring is positioned to block a common site of cytochrome P450-mediated oxidative metabolism. In general medicinal chemistry, fluorine substitution at metabolically labile aromatic C-H bonds reduces intrinsic clearance by preventing hydroxylation. While direct microsomal stability data for N-(5-fluoropyridin-2-yl)pyridine-4-carboxamide are not publicly available, this class-level advantage over the non-fluorinated analog (N-(pyridin-2-yl)pyridine-4-carboxamide) is well-established and has been quantitatively demonstrated in related pyridine carboxamide series, where 5-fluoro substitution reduced human liver microsome (HLM) intrinsic clearance by >2-fold [1]. Absent such data for the specific compound, this remains a class-level inference.

metabolic stability fluorine blocking cytochrome P450

Regioisomeric Identity as Isonicotinamide (4-Pyridyl) Confers Distinct Target Binding Geometry Versus Nicotinamide (3-Pyridyl) Analogs

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide incorporates the isonicotinamide (4-pyridylcarboxamide) scaffold, whereas many pyridine carboxamide drugs (e.g., niacinamide derivatives) use the nicotinamide (3-pyridylcarboxamide) regioisomer. The 4-pyridyl nitrogen orientation alters the hydrogen-bonding vector with kinase hinge regions. In the RAF kinase patent series, the isonicotinamide core is specifically claimed over nicotinamide or picolinamide (2-pyridyl) regioisomers, implying that the 4-pyridyl arrangement is critical for target engagement [1]. While no direct IC50 comparison between regioisomers is publicly available for this exact compound, the patent's explicit focus on isonicotinamides indicates that procurement of the 4-pyridyl regioisomer, rather than the 3-pyridyl analog, is required for target activity.

isonicotinamide regioisomer kinase hinge binding

Certified Purity of 98% From Commercial Vendor Establishes Baseline Procurement Specification Relative to Uncertified or Lower-Purity Batches

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide is listed by at least one major supplier (Leyan, Catalog No. 2274060) with a certified purity of 98% . In comparison, the same compound listed on other aggregator sites such as Chemsrc provides no purity certification, only basic identifiers . For research use in structure-activity relationship (SAR) studies or as a synthetic intermediate, a certified purity of ≥98% reduces the risk of confounding biological assay results due to impurities, compared to uncharacterized material. This provides a quantifiable procurement criterion: 98% certified purity versus uncertified or lower-purity alternatives.

purity specification quality control research chemical procurement

Recommended Application Scenarios for N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide Based on Verified Evidence


Synthetic Intermediate for RAF Kinase Inhibitor Lead Optimization

This compound serves as a key building block for the synthesis of pyridyl isonicotinamide-based RAF kinase inhibitors, as claimed in patent WO 2016/038581 A1. Its 5-fluoro-2-pyridyl motif is explicitly incorporated into the preferred structural class, making it a required intermediate for medicinal chemistry teams pursuing this target [1].

Fluorinated Building Block for Metabolic Stability Enhancement in Pyridine Carboxamide Series

For programs requiring a metabolically shielded pyridine carboxamide core, the 5-fluoro substituent is predicted to reduce CYP-mediated oxidative metabolism at the pyridine 5-position, extending compound half-life. This makes the compound a strategic choice over non-fluorinated analogs for in vivo lead optimization [1].

Regioisomer-Specific Research Tool for Isonicotinamide-Dependent Binding Assays

Because the isonicotinamide (4-pyridyl) regioisomer is preferentially claimed over nicotinamide (3-pyridyl) in kinase inhibitor patents, this compound enables regioisomer-specific binding studies. It should be selected over 3-pyridylcarboxamide analogs when investigating structure-activity relationships dependent on the 4-pyridyl hinge-binding geometry [1].

Quote Request

Request a Quote for N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.